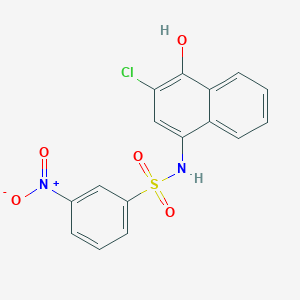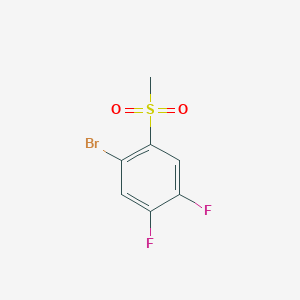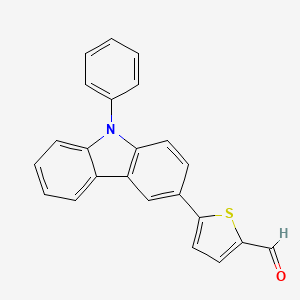
5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C23H15NOS and a molecular weight of 353.44 g/mol . This compound is known for its unique structure, which combines a carbazole moiety with a thiophene ring and an aldehyde functional group. It is primarily used in optoelectronic materials research due to its interesting photophysical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde typically involves the reaction of 9-phenyl-9H-carbazole with thiophene-2-carbaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like toluene, at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carboxylic acid
Reduction: 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-methanol
Substitution: 5-(9-Phenyl-9H-carbazol-3-yl)-3-bromothiophene-2-carbaldehyde
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: In the industry, this compound is primarily used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to emit light and conduct electricity makes it a valuable component in these technologies .
Wirkmechanismus
The mechanism of action of 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde in optoelectronic applications involves its ability to absorb and emit light. The carbazole moiety is known for its electron-donating properties, while the thiophene ring can act as an electron acceptor. This combination allows for efficient charge transfer and light emission, making it suitable for use in OLEDs and other optoelectronic devices .
Vergleich Mit ähnlichen Verbindungen
- 9-Ethyl-9H-carbazole-3-carbaldehyde
- 9-Phenyl-9H-carbazole-3-carbaldehyde
- 5-(9-Ethyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde
Comparison: Compared to similar compounds, 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde stands out due to its unique combination of a carbazole moiety with a thiophene ring and an aldehyde functional group. This structure provides it with distinct photophysical properties, making it particularly valuable in optoelectronic applications .
Eigenschaften
Molekularformel |
C23H15NOS |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
5-(9-phenylcarbazol-3-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C23H15NOS/c25-15-18-11-13-23(26-18)16-10-12-22-20(14-16)19-8-4-5-9-21(19)24(22)17-6-2-1-3-7-17/h1-15H |
InChI-Schlüssel |
KQTPWHCAHGNCBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(S4)C=O)C5=CC=CC=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)


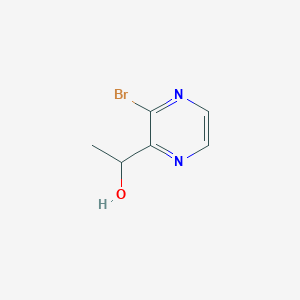
![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
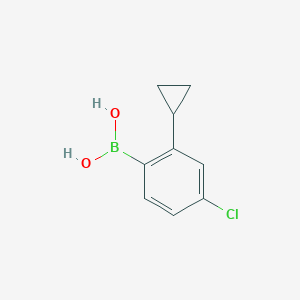
![Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid](/img/structure/B13913993.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
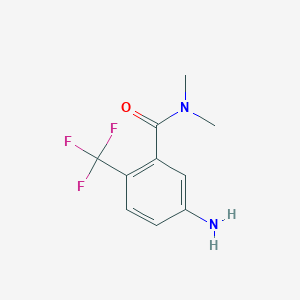
![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B13914004.png)

